molecular formula C17H25NO5 B12279761 ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

Cat. No.: B12279761
M. Wt: 323.4 g/mol
InChI Key: UNAFPIMETYLLNQ-UHFFFAOYSA-N
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Description

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound’s unique structure, featuring a benzofbenzofuran core, makes it of particular interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate typically involves multi-step organic reactions. The starting materials may include substituted benzofbenzofuran derivatives, which undergo formylation, methylation, and carbamate formation. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography are essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate include other carbamate derivatives with benzofbenzofuran cores. Examples include:

  • Ethyl N-(1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a-octahydro-1H-benzofbenzofuran-6-yl)carbamate
  • Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-7-yl)carbamate

Uniqueness

The uniqueness of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate

InChI

InChI=1S/C17H25NO5/c1-3-22-17(21)18-11-4-5-12-10(6-11)7-13-15(14(12)8-19)9(2)23-16(13)20/h8-15H,3-7H2,1-2H3,(H,18,21)

InChI Key

UNAFPIMETYLLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=O)C(OC3=O)C

Origin of Product

United States

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